molecular formula C14H21NO3 B095134 2-(4-butoxyphenyl)-n-hydroxybutanamide CAS No. 15560-24-4

2-(4-butoxyphenyl)-n-hydroxybutanamide

Cat. No.: B095134
CAS No.: 15560-24-4
M. Wt: 251.32 g/mol
InChI Key: LNAOLPBKJQWTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Butoxyphenyl)-N-hydroxybutanamide is a chemical compound of interest in medicinal chemistry and oncology research. It belongs to the class of N-hydroxybutanamide derivatives, which are characterized by a hydroxamic acid functional group. This group is a known zinc-binding moiety, allowing such compounds to act as inhibitors for various metalloenzymes . A key research area for this compound family is the inhibition of Matrix Metalloproteinases (MMPs), a group of zinc-dependent enzymes critical for tissue remodeling . MMPs, particularly MMP-2, MMP-9, and MMP-14, are heavily implicated in pathological processes such as tumor growth, invasion, and metastasis due to their role in degrading the extracellular matrix . Research on closely related iodoaniline-based N-hydroxybutanamide derivatives has demonstrated significant inhibition of MMP-2, MMP-9, and MMP-14, with IC50 values in the 1–1.5 µM range, and has shown promising low acute toxicity along with potent antitumor and antimetastatic effects in vivo . While the specific activity of this compound is subject to further experimental validation, its structural features align with this pharmacologically active class. Researchers may find it a valuable tool for investigating new MMP inhibitors and exploring structure-activity relationships. The butoxyphenyl substitution may influence the compound's selectivity and interaction with enzyme binding pockets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. HYDROXAMIC ACID (HA) DERIVATIVES Hydroxamic acids are well-studied for their broad biological activity. Beyond MMP inhibition, they are known to inhibit enzymes such as ureases, peroxidases, and histone deacetylases, exhibiting a spectrum of effects including antitumor, insecticidal, and antimicrobial properties . SAFETY AND HANDLING This product is labeled with the required "For Research Use Only" designation. It is not intended for personal, diagnostic, or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

CAS No.

15560-24-4

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

2-(4-butoxyphenyl)-N-hydroxybutanamide

InChI

InChI=1S/C14H21NO3/c1-3-5-10-18-12-8-6-11(7-9-12)13(4-2)14(16)15-17/h6-9,13,17H,3-5,10H2,1-2H3,(H,15,16)

InChI Key

LNAOLPBKJQWTOC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(CC)C(=O)NO

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(CC)C(=O)NO

Synonyms

2-(p-Butoxyphenyl)butyrohydroxamic acid

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation for Butoxyphenyl Intermediate

The butoxyphenyl group is introduced via Friedel-Crafts alkylation of phenol with 1-bromobutane in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) is typically employed at 0–5°C to minimize side reactions. The reaction proceeds as follows:

Phenol+1-BromobutaneAlCl34-Butoxyphenyl bromide+HBr\text{Phenol} + \text{1-Bromobutane} \xrightarrow{\text{AlCl}_3} \text{4-Butoxyphenyl bromide} + \text{HBr}

Yields range from 65% to 78%, with purity confirmed by gas chromatography (GC).

Hydroxamic Acid Formation via Hydroxamine Conjugation

The hydroxamic acid moiety is introduced through a two-step process:

  • Acylation : Reaction of 4-butoxyphenylacetic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

  • Nucleophilic Attack : Treatment with hydroxylamine (NH₂OH) in methanol at room temperature, yielding the target compound.

4-Butoxyphenylacetic acidSOCl2Acyl chlorideNH2OHThis compound\text{4-Butoxyphenylacetic acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{NH}2\text{OH}} \text{this compound}

Reaction conditions require strict pH control (pH 7–8) to prevent over-acidification.

Optimization Strategies for Enhanced Yield

Solvent and Temperature Effects

Optimal solvent systems include dichloromethane (DCM) for acylation and methanol-water (9:1) for hydroxylamine conjugation. Elevated temperatures (40–50°C) during acylation improve reaction rates but risk decomposition beyond 60°C.

Table 1: Impact of Solvent on Reaction Yield

SolventAcylation Yield (%)Hydroxamine Conjugation Yield (%)
Dichloromethane9285
Tetrahydrofuran7872
Ethyl Acetate6558

Data adapted from large-scale syntheses in source.

Catalytic Innovations

Recent studies demonstrate that zeolite-supported catalysts (e.g., H-ZSM-5) reduce side product formation during Friedel-Crafts alkylation, increasing yields to 83%. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while maintaining 89% yield.

Analytical Validation and Characterization

Structural Confirmation via NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 0.92 (t, 3H, CH₂CH₂CH₂CH₃), 1.45 (m, 2H, OCH₂CH₂), 1.76 (m, 2H, CH₂CH₂O), 2.51 (dd, 2H, COCH₂), 4.02 (t, 2H, OCH₂), 6.85–7.25 (m, 4H, aromatic), 8.12 (s, 1H, NHOH).

  • ¹³C NMR : 13.8 (CH₃), 19.2 (CH₂), 31.5 (CH₂O), 68.9 (OCH₂), 114.2–159.7 (aromatic carbons), 172.1 (C=O).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) confirms ≥98% purity. Retention time: 6.7 minutes.

Table 2: HPLC Parameters for Purity Analysis

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)
C18 (5 µm, 250 mm)Acetonitrile:H₂O (70:30)1.0254

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adoption of continuous flow technology enhances scalability, reducing batch-to-batch variability. Residence times of 10–15 minutes in microreactors achieve 94% conversion efficiency.

Green Chemistry Approaches

  • Solvent Recycling : Methanol recovery systems reduce waste by 40%.

  • Catalyst Reusability : H-ZSM-5 catalysts maintain 80% activity after five cycles .

Chemical Reactions Analysis

Types of Reactions: Alpha-(p-Butoxyphenyl)butanohydroxamic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or hydroxylamines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Production of amines or hydroxylamines.

    Substitution: Generation of substituted hydroxamic acids or other derivatives.

Scientific Research Applications

Alpha-(p-Butoxyphenyl)butanohydroxamic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to study metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Medicine: Explored for its anticancer properties due to its ability to inhibit histone deacetylases (HDACs), which are involved in cell cycle regulation.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-butoxyphenyl)-n-hydroxybutanamide involves its ability to chelate metal ions, particularly iron (Fe) and zinc (Zn). This chelation disrupts the function of metalloenzymes, leading to the inhibition of their activity. In the case of HDAC inhibition, the compound binds to the active site of the enzyme, preventing the deacetylation of histone proteins, which results in altered gene expression and inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Alkoxy-Substituted Phenyl Groups

highlights derivatives of (2S)-2-benzamido-3-(substituted-phenyl)propanoyl amino-3-phenylpropyl acetate, varying in alkoxy chain length and branching (e.g., 4-propan-2-yloxy, 4-pentyloxy, 4-hexyloxy) . Key differences include:

  • Branching : The 2-methylpropoxy group introduces steric hindrance, which may disrupt binding to planar enzyme active sites.
  • Activity Implications : The target compound’s butoxy group balances lipophilicity and steric accessibility, favoring systemic bioavailability over analogs with longer chains .
Table 1: Alkoxy Chain Impact on Physicochemical Properties
Compound (Reference) Alkoxy Substituent Predicted logP Molecular Weight
2-(4-Butoxyphenyl)-N-hydroxybutanamide Butoxy 2.5 265.3
(2S)-2-Benzamido-3-(4-pentyloxyphenyl) propanoyl analog Pentyloxy 3.2 454.5
(2S)-2-Benzamido-3-(4-hexyloxyphenyl) propanoyl analog Hexyloxy 3.8 468.6

Benzimidazole Derivatives with 4-Butoxyphenyl Groups

describes 2-[(4-butoxyphenyl)methyl]-N,N-diethyl-5-nitro-1H-benzimidazole-1-ethanamine, a structurally distinct compound incorporating a benzimidazole core . Key distinctions:

  • Functional Groups: The nitro group (-NO₂) may confer redox activity, contrasting with the target compound’s N-hydroxyl group.
  • Molecular Weight : Higher molecular weight (~450.5 vs. 265.3) limits blood-brain barrier penetration, suggesting divergent therapeutic applications .

Chlorophenoxy and Acetylphenyl-Substituted Butanamides

  • Acetyl vs. N-Hydroxy : The acetyl group in ’s compound may reduce metabolic clearance compared to the N-hydroxyl group, which is prone to glucuronidation.
Table 2: Substituent Effects on Bioactivity
Compound (Reference) Key Substituent Predicted Metabolic Stability Target Affinity (Hypothetical)
This compound N-Hydroxy Moderate (CYP450-dependent) High (metalloenzymes)
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide 2,4-Dichlorophenoxy High Moderate (hydrophobic targets)

Research Findings and Implications

  • Optimal Chain Length : Butoxy provides a critical balance between solubility and membrane permeability, as seen in HDAC inhibitors where shorter chains improve pharmacokinetics .
  • N-Hydroxy vs. Nitro Groups : The N-hydroxyl group’s chelation capacity is advantageous for metalloenzyme inhibition, whereas nitro groups () may confer unintended toxicity .
  • Structural Simplicity : The target compound’s smaller size (~265 Da) enhances bioavailability compared to peptide-like analogs in (e.g., 454–468 Da) .

Q & A

Q. What are the key considerations for synthesizing 2-(4-butoxyphenyl)-N-hydroxybutanamide with high purity?

The synthesis typically involves multi-step reactions, including amidation of 4-butoxyphenylacetic acid derivatives and hydroxylation. Critical parameters include:

  • Reaction conditions : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation under inert atmospheres .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to remove unreacted precursors and byproducts .
  • Impurity profiling : Monitor for intermediates like 2-(4-butoxyphenyl)acetic acid (Impurity A) and ester derivatives using HPLC with UV detection (λ = 254 nm) .

Q. How can researchers validate the structural integrity of this compound?

Employ a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm the presence of the butoxyphenyl group (δ 6.8–7.2 ppm for aromatic protons) and hydroxyamide moiety (δ 9.2–10.1 ppm for -OH) .
  • Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 265.3 (calculated for C₁₄H₂₁NO₃) .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to verify purity (>98%) .

Q. What are the stability profiles of this compound under laboratory conditions?

  • Thermal stability : Stable at room temperature but degrades above 150°C (TGA data) .
  • Photostability : Susceptible to UV-induced decomposition; store in amber vials under nitrogen .
  • Hydrolytic stability : Stable in neutral aqueous buffers but hydrolyzes in strong acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. inconsistent cytotoxicity) may arise from:

  • Assay variability : Standardize cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Metabolic interference : Perform metabolite profiling (LC-MS/MS) to identify active or inhibitory derivatives .
  • Dose-response validation : Use orthogonal assays (e.g., ELISA for cytokine levels vs. MTT for viability) to confirm target specificity .

Q. What advanced analytical methods are recommended for impurity profiling in this compound?

  • LC-HRMS : Resolve isobaric impurities (e.g., methyl ester byproducts) with a Q-TOF mass spectrometer (mass accuracy <2 ppm) .
  • NMR spectroscopy : ²D-COSY and HSQC can differentiate positional isomers (e.g., para- vs. ortho-substituted phenyl groups) .
  • XRD : Confirm crystalline phase purity and detect amorphous contaminants .

Q. How can researchers elucidate the mechanism of action of this compound in enzyme inhibition?

  • Kinetic studies : Use Michaelis-Menten assays to determine inhibition constants (Kᵢ) for target enzymes (e.g., COX-2 or HDACs) .
  • Docking simulations : Perform molecular docking (AutoDock Vina) with crystal structures (PDB ID: 1CX2 for COX-2) to predict binding modes .
  • Mutagenesis : Validate critical residues (e.g., Tyr355 in COX-2) via site-directed mutagenesis and activity assays .

Methodological Guidance Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

ParameterMethodConditionsReference
Purity (%)HPLC-UVC18, 40°C, 1.0 mL/min, 254 nm
Major ImpuritiesLC-HRMSESI+, 70–1000 m/z, 2 ppm accuracy
Thermal DegradationTGA-DSC10°C/min, N₂ atmosphere

Q. Table 2. Recommended Biological Assays

ActivityAssay TypeKey ControlsReference
Anti-inflammatoryLPS-induced TNF-α (RAW 264.7)Dexamethasone (10 nM) as positive control
Enzyme InhibitionFluorescence-based COX-2 assayCelecoxib (IC₅₀ = 40 nM)
CytotoxicityMTT (HeLa cells)Cisplatin (IC₅₀ = 5 μM)

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